Biological Activity of Fluorinated Dimethoxybenzamide Derivatives
Biological Activity of Fluorinated Dimethoxybenzamide Derivatives
Executive Summary
The integration of fluorine into the dimethoxybenzamide scaffold represents a pivotal strategy in modern medicinal chemistry, particularly for neuropharmacology and diagnostic imaging. This guide analyzes the structural and functional consequences of fluorination on dimethoxybenzamides, a class of compounds historically significant for their affinity to Dopamine D2/D3 receptors and, more recently, for acetylcholinesterase (AChE) inhibition in Alzheimer’s disease research.
By replacing specific hydrogen or hydroxyl groups with fluorine, researchers enhance metabolic stability, modulate lipophilicity (
The Fluorine Effect in Benzamide Pharmacophores[1]
The 2,3-dimethoxybenzamide and 2,6-dimethoxybenzamide cores are privileged structures. The addition of fluorine—often on the
-
Metabolic Blockade: Fluorine at the para position of an
-benzyl ring blocks cytochrome P450-mediated hydroxylation, significantly extending the biological half-life ( ). -
Lipophilicity Modulation: The high electronegativity of fluorine lowers the
of neighboring amines and increases lipid solubility, facilitating Blood-Brain Barrier (BBB) penetration, which is essential for CNS-active agents like [18F]Fallypride. -
Electronic Tuning: In D2 receptor antagonists, fluorine alters the electron density of the aromatic ring, enhancing
- stacking interactions with aromatic residues (e.g., Trp, Phe) in the receptor binding pocket.
Primary Biological Targets & Mechanisms
Dopamine D2/D3 Receptor Antagonism (Neuroimaging & Antipsychotics)
Fluorinated dimethoxybenzamides are potent antagonists of D2-like dopamine receptors. They are extensively used as radiotracers for Positron Emission Tomography (PET).
-
Key Compounds: [18F]Fallypride, [18F]Desmethoxyfallypride, [18F]Fluoroclebopride.
-
Mechanism: These compounds bind to the orthosteric site of the D2 receptor. The 2,3-dimethoxy substitution pattern is critical for hydrogen bonding with Serine residues in Transmembrane Domain 5 (TM5).
-
Chirality: Activity is highly stereoselective. For
-((1-allyl-2-pyrrolidinyl)methyl) derivatives like Fallypride, the (S)-enantiomer exhibits picomolar affinity ( nM), whereas -benzyl analogs often favor the (R)-configuration.
Acetylcholinesterase (AChE) Inhibition (Neurodegeneration)
Recent derivatives function as dual-binding AChE inhibitors. By linking the benzamide core to a peripheral site ligand (often a fluorinated benzyl amine) via an alkyl spacer, these molecules span the enzyme's active gorge.
-
Mechanism:
-
Catalytic Anionic Site (CAS): The benzamide moiety interacts with the catalytic triad.
-
Peripheral Anionic Site (PAS): The fluorinated benzyl group binds to the PAS, preventing the aggregation of Amyloid-
(A ) peptides, which is catalyzed by the PAS.
-
-
Potency: Fluorination at the ortho or para position of the benzyl ring has been shown to improve
values into the low nanomolar range (6–20 nM) compared to non-fluorinated analogs.
Structure-Activity Relationship (SAR) Analysis
The biological output depends heavily on the specific location of the fluorine atom and the nature of the nitrogen substituent.
| Structural Domain | Modification | Biological Impact |
| Benzamide Core | 2,3-Dimethoxy vs 2,6-Dimethoxy | 2,3-substitution favors D2/D3 antagonism; 2,6-substitution is common in D2 antagonists but steric bulk can reduce affinity in certain sub-series. |
| Linker Chain | Alkyl chain length (n=2-4) | Critical for AChE dual binding. Optimal length (often n=3 or 4) allows simultaneous CAS and PAS interaction. |
| Nitrogen Substituent | High affinity D2 antagonism (e.g., Fallypride).[1] Allyl group fills a hydrophobic pocket in the receptor. | |
| Nitrogen Substituent | Increases metabolic stability and AChE inhibitory potency. | |
| Fluorine Position | Aliphatic vs Aromatic | Aliphatic |
Visualization: Pharmacophore Logic
Caption: SAR divergence for dimethoxybenzamides targeting Dopamine D2 receptors versus Acetylcholinesterase.
Experimental Protocols
Radiosynthesis of [18F]Fallypride (D2 Ligand)
This protocol describes the nucleophilic substitution of a tosylate precursor, a standard method for generating high-specific-activity radiotracers.
Reagents:
-
Precursor: (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-tosyloxypropyl)-2,3-dimethoxybenzamide.[1]
-
Isotope: [18F]Fluoride (produced via cyclotron).
-
Phase Transfer Catalyst: Kryptofix 2.2.2 / Potassium Carbonate (
).
Workflow:
-
Trapping: Trap [18F]F- on a QMA carbonate ion exchange cartridge.
-
Elution: Elute with Kryptofix 2.2.2/
solution into a reaction vessel. -
Drying: Azeotropic drying with acetonitrile at 95°C under helium flow (repeat 3x) to remove water (water inhibits nucleophilic fluorination).
-
Labeling: Add precursor (dissolved in MeCN) to the dried [18F]F-. Heat to 85°C for 20 minutes.
-
Purification: Dilute with water and inject onto a semi-preparative HPLC (C18 column). Elute with MeCN:Water (containing 0.1% TEA).
-
Formulation: Collect the product fraction, evaporate solvent, and reconstitute in sterile saline containing <10% ethanol.
In Vitro D2 Receptor Binding Assay
Objective: Determine the affinity (
-
Membrane Prep: Homogenize rat striatal tissue or CHO cells expressing human D2 receptors in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.
-
Incubation:
-
Total Binding: Membranes + [3H]Spiperone (0.2 nM) + Test Compound (concentration range
to M). -
Non-Specific Binding (NSB): Membranes + [3H]Spiperone + Excess (+)-Butaclamol (1
M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce binding to filter).
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression; convert to using the Cheng-Prusoff equation.
Visualization: Experimental Workflow
Caption: Integrated workflow for radiosynthesis of tracers and biological validation via membrane binding assays.
Case Studies & Key Derivatives
Case Study 1: [18F]Fallypride
-
Structure: (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide.[1]
-
Significance: High-affinity D2/D3 antagonist. Unlike many other tracers (e.g., [11C]Raclopride), Fallypride has sufficient affinity to image extrastriatal receptors (cortex, thalamus) where receptor density is low.
-
Clinical Utility: Used to map dopamine release in schizophrenia and addiction studies.
Case Study 2: Compound 2e (AChE Inhibitor)[3]
-
Structure: A benzamide moiety linked to an isoquinoline and acetophenone, often featuring fluorinated benzyl groups in the series.
-
Activity:
= 6.47 nM against human AChE.[2][3] -
Mechanism: Multi-target directed ligand (MTDL). It inhibits AChE, Butyrylcholinesterase (BChE), and modulates A
aggregation.[2] The fluorinated segments enhance hydrophobic interactions within the PAS of the enzyme.
References
-
Mukherjee, J., et al. "Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer." Nuclear Medicine and Biology. Link
-
Tu, Z., et al. "Fluorine-18-Labeled Benzamide Analogues for Imaging the σ2 Receptor Status of Solid Tumors with Positron Emission Tomography." Journal of Medicinal Chemistry. Link
-
Mach, R.H., et al. "Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography." Synapse. Link
-
Lan, J.S., et al. "Design, synthesis, and bioevaluation of benzamides: novel acetylcholinesterase inhibitors with multi-functions on butylcholinesterase, Aβ aggregation, and β-secretase." Bioorganic & Medicinal Chemistry. Link
-
Hogberg, T., et al. "Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide derivative." Journal of Medicinal Chemistry. Link
Sources
- 1. Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of benzamides: novel acetylcholinesterase inhibitors with multi-functions on butylcholinesterase, Aβ aggregation, and β-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
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